Cas no 4295-02-7 (Ethanone, 1-(2-chloro-4-quinolinyl)-)

Ethanone, 1-(2-chloro-4-quinolinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(2-chloro-4-quinolinyl)-
- 1-(2-chloroquinolin-4-yl)ethan-1-one
- DB-120843
- SCHEMBL13209738
- EN300-6475231
- Z1939443577
- SB70455
- 1-(2-Chloroquinolin-4-yl)ethanone
- 4295-02-7
-
- Inchi: InChI=1S/C11H8ClNO/c1-7(14)9-6-11(12)13-10-5-3-2-4-8(9)10/h2-6H,1H3
- InChI Key: LWPVNBQEUBWMPO-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC(=NC2=CC=CC=C12)Cl
Computed Properties
- Exact Mass: 205.02954
- Monoisotopic Mass: 205.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30Ų
- XLogP3: 2.8
Experimental Properties
- PSA: 29.96
Ethanone, 1-(2-chloro-4-quinolinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM242312-1g |
1-(2-Chloroquinolin-4-yl)ethanone |
4295-02-7 | 97% | 1g |
$631 | 2021-08-04 | |
Alichem | A189008328-1g |
1-(2-Chloroquinolin-4-yl)ethanone |
4295-02-7 | 97% | 1g |
$571.20 | 2023-09-01 | |
Enamine | EN300-6475231-2.5g |
1-(2-chloroquinolin-4-yl)ethan-1-one |
4295-02-7 | 95% | 2.5g |
$3957.0 | 2023-07-10 | |
Aaron | AR01ELW4-500mg |
1-(2-chloro-quinolin-4-yl)-ethanone |
4295-02-7 | 95% | 500mg |
$2190.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150446-1g |
1-(2-chloroquinolin-4-yl)ethan-1-one |
4295-02-7 | 95% | 1g |
¥3132.0 | 2024-04-19 | |
A2B Chem LLC | AX60072-1g |
1-(2-Chloroquinolin-4-yl)ethanone |
4295-02-7 | 95% | 1g |
$2161.00 | 2024-04-20 | |
A2B Chem LLC | AX60072-250mg |
1-(2-Chloroquinolin-4-yl)ethanone |
4295-02-7 | 95% | 250mg |
$1087.00 | 2024-04-20 | |
1PlusChem | 1P01ELNS-2.5g |
1-(2-chloro-quinolin-4-yl)-ethanone |
4295-02-7 | 95% | 2.5g |
$4953.00 | 2023-12-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150446-500mg |
1-(2-chloroquinolin-4-yl)ethan-1-one |
4295-02-7 | 95% | 500mg |
¥2090.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150446-500.0mg |
1-(2-chloroquinolin-4-yl)ethan-1-one |
4295-02-7 | 95% | 500.0mg |
¥2090.0000 | 2024-08-02 |
Ethanone, 1-(2-chloro-4-quinolinyl)- Related Literature
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on Ethanone, 1-(2-chloro-4-quinolinyl)-
Ethanone, 1-(2-chloro-4-quinolinyl) (CAS No. 4295-02-7): A Comprehensive Overview
Ethanone, 1-(2-chloro-4-quinolinyl), also known by its CAS registry number 4295-02-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of quinoline, a heterocyclic aromatic system, with a chloro group at the 2-position and an ethanone substituent at the 4-position. The structure of this compound is characterized by its rigid aromatic framework and the presence of electron-withdrawing groups, which influence its chemical reactivity and biological activity.
The synthesis of Ethanone, 1-(2-chloro-4-quinolinyl) typically involves multi-step organic reactions. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl ketones with aldehydes or ketones to form quinoline derivatives. The introduction of the chloro group at the 2-position can be achieved through various electrophilic substitution reactions, such as Sandmeyer reaction or direct chlorination under specific conditions. The optimization of these synthetic routes has been a focus of recent studies to improve yield and purity.
Recent research has highlighted the potential of Ethanone, 1-(2-chloro-4-quinolinyl) as a lead compound in drug discovery. Its quinoline backbone is known for its ability to interact with various biological targets, including enzymes and receptors. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further exploration in anti-cancer drug development. Additionally, its electron-withdrawing groups enhance its ability to act as a hydrogen bond acceptor, which is crucial for binding to protein targets.
The physical properties of Ethanone, 1-(2-chloro-4-quinolinyl) are well-documented. It has a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethanol. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In terms of applications, Ethanone, 1-(2-chloro-4-quinolinyl) has been utilized as an intermediate in the synthesis of more complex quinoline derivatives. Its role as an intermediate has been pivotal in the development of novel pharmaceutical agents with enhanced bioavailability and efficacy. Furthermore, its stability under physiological conditions makes it a promising candidate for in vivo studies.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of Ethanone, 1-(2-chloro-4-quinolinyl). Molecular docking studies have revealed potential binding modes with key enzymes involved in metabolic pathways. These insights are valuable for guiding further optimization of the compound's structure to improve its therapeutic potential.
In conclusion, Ethanone, 1-(2-chloro-4-quinolinyl) (CAS No. 4295-02-7) is a versatile compound with significant potential in drug discovery and organic synthesis. Its unique structural features and promising biological activity make it a subject of ongoing research. As new findings emerge from both experimental and computational studies, this compound continues to be an important focus in advancing our understanding of quinoline derivatives in medicinal chemistry.
4295-02-7 (Ethanone, 1-(2-chloro-4-quinolinyl)-) Related Products
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
